6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
Overview
Description
6-(Bromomethyl)-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a useful research compound. Its molecular formula is C13H15BrN2O and its molecular weight is 295.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chromium Complexes and Polymerization
Reactions of 2,6-bis(bromomethyl)pyridine with 3,5-dimethylpyrazole and 1H-indazole yield terdentate ligands which, when reacted with CrCl3(THF)3 complex in THF, form neutral chromium(III) complexes. These complexes are active in the polymerization of ethylene, providing insights into the use of indazole derivatives in catalysis and polymer science (Hurtado et al., 2009).
Chemical Synthesis and Structural Analysis
A molecule with a structural component similar to the indazole derivative was synthesized, showing the versatile use of these compounds in complex chemical synthesis. Physical properties and thermal stability of the synthesized molecule were studied, emphasizing the importance of indazole derivatives in structural and synthetic chemistry (Majed Jari Mohammed et al., 2020).
Synthesis Pathways and Molecular Structure
Various synthesis pathways involving 1H-indazole have been explored, leading to unexpected product distributions and revealing the chemical behavior of these compounds under different conditions. This highlights the intricacies involved in the synthesis of indazole derivatives and their potential applications in creating complex molecular structures (Pritchard et al., 2009).
Regiospecific Synthesis and Biological Evaluation
Indazole derivatives were synthesized in a regiospecific manner and evaluated against Leishmania donovani, showcasing their potential in medicinal chemistry. While showing promising anti-leishmanial activity, the cytotoxicity of these compounds also highlights the importance of safety and specificity in drug design (El Ghozlani et al., 2019).
Indazole Derivatives and Pharmacology
Indazole and its derivatives are among the top investigated molecules in medicinal research, due to their various biological activities. Despite challenges in synthesis and yield, indazole derivatives find applications in treating various diseases, demonstrating the significance of 1H-indazole in drug discovery and development (Mal et al., 2022).
Properties
IUPAC Name |
6-(bromomethyl)-1-(oxan-2-yl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c14-8-10-4-5-11-9-15-16(12(11)7-10)13-3-1-2-6-17-13/h4-5,7,9,13H,1-3,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPVWONQUKCAJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)CBr)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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